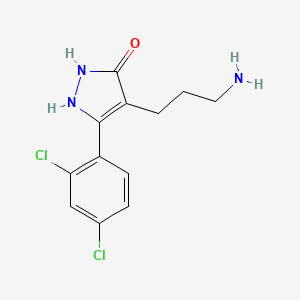

4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

This compound belongs to the pyrazolone class, characterized by a five-membered lactam ring with a ketone group. Its structure features a 3-aminopropyl chain at position 4 and a 2,4-dichlorophenyl group at position 5 (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O/c13-7-3-4-8(10(14)6-7)11-9(2-1-5-15)12(18)17-16-11/h3-4,6H,1-2,5,15H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFULDQXUZPHFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=O)NN2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the pyrazolone intermediate.

Attachment of the Aminopropyl Side Chain: The final step involves the alkylation of the pyrazolone derivative with 3-bromopropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the pyrazolone ring or the dichlorophenyl group, potentially yielding dihydro or fully reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Dihydro or fully reduced pyrazolone derivatives.

Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research focuses on their activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl side chain and dichlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Tubercular Pyrazolone Derivatives

A closely related compound, 4-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone, exhibits potent anti-tubercular activity with an MIC of 1.6 μM against Mycobacterium tuberculosis (Mtb) H37Rv . The dichlorophenyl and naphthyl groups likely enhance target binding through hydrophobic interactions, while the pyrazolone core may inhibit mycobacterial enzymes. In contrast, the target compound’s aminopropyl substituent could alter solubility and target specificity.

Cannabinoid Receptor Antagonists

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) shares the 2,4-dichlorophenyl group and pyrazole core but includes a carboxamide linker. AM251 is a selective CB1 receptor antagonist with nanomolar affinity (Ki = 0.7 nM) . The target compound lacks the iodophenyl and carboxamide groups, which are critical for CB1 binding in AM251, suggesting divergent biological targets.

Sulfonyl-Modified Pyrazolones

1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one incorporates a sulfonyl group instead of the aminopropyl chain. Sulfonyl derivatives are often explored for enzyme inhibition (e.g., cyclooxygenase) due to their electrophilic character .

Structural and Functional Analysis

Table 1: Key Structural and Pharmacological Comparisons

Abbreviations : DCP = dichlorophenyl; MIC = Minimum Inhibitory Concentration.

Crystallographic Insights

Isostructural pyrazolone derivatives (e.g., ) crystallize in triclinic systems (space group P 1) with planar conformations, except for sterically hindered substituents like fluorophenyl groups . The target compound’s dichlorophenyl group may induce similar steric effects, influencing packing density and solubility.

Biological Activity

4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, alongside relevant case studies and research findings.

- Molecular Formula : C13H14Cl2N4O

- Molecular Weight : 303.18 g/mol

- CAS Number : 112798-58-0

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance:

- Mechanism : Compounds similar to 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one have shown inhibitory activity against various cancer cell lines by targeting key pathways such as BRAF(V600E) and EGFR. These pathways are crucial in cell proliferation and survival.

- Case Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell growth. The results demonstrated that certain derivatives significantly reduced cell viability in melanoma cells, suggesting a promising avenue for further development as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is essential in managing conditions like rheumatoid arthritis and other inflammatory diseases.

- Research Findings : In vitro studies showed that 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Mechanism : Similar pyrazole compounds have demonstrated efficacy against various bacterial strains by disrupting bacterial cell membranes, leading to cell lysis.

- Case Study : One study reported that a related pyrazole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

- Substituents : The presence of electron-withdrawing groups (e.g., dichlorophenyl) enhances the compound's reactivity and biological potency.

- Amino Group Positioning : The positioning of the amino group on the propyl chain is significant for maintaining the compound's solubility and interaction with biological targets.

Data Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazolone core. For substituent introduction (e.g., 3-aminopropyl or 2,4-dichlorophenyl groups), reactions such as nucleophilic substitution or Friedel-Crafts alkylation can be employed. Key steps include:

- Core formation : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol/HCl at 80°C).

- Substituent attachment : Use of coupling agents like EDC/HOBt for amide bond formation between the pyrazolone and 3-aminopropyl groups.

- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., p-toluenesulfonic acid for dichlorophenyl incorporation) significantly impact yield .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazolone ring protons at δ 2.5–3.5 ppm) and confirms substituent positions.

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 338.2) and detects impurities.

- Elemental analysis : Ensures stoichiometric consistency (C, H, N, Cl ratios).

- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, as seen in analogous pyrazolone derivatives .

Basic: How should in vitro biological assays be designed to evaluate this compound’s activity?

Methodological Answer:

- Cell line selection : Use disease-relevant models (e.g., cancer lines like MCF-7 or inflammatory models like RAW 264.7 macrophages).

- Dose-response curves : Test concentrations from 1 nM to 100 μM to determine IC₅₀ values.

- Controls : Include positive controls (e.g., aspirin for anti-inflammatory assays) and vehicle controls (DMSO <0.1%).

- Replicates : Use ≥3 biological replicates with randomized block designs to minimize bias .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal assays : Validate initial findings using complementary methods (e.g., ELISA for protein quantification alongside flow cytometry).

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding to explain potency variations.

- Batch-to-batch consistency : Re-synthesize the compound and verify purity (>95% by HPLC) to rule out synthetic variability .

Advanced: What computational strategies predict target interactions and pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories).

- QSAR models : Train on pyrazolone derivatives to correlate substituent effects (e.g., Cl substituents’ electronegativity) with activity.

- ADME prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions .

Advanced: How can environmental fate studies be structured for this compound?

Methodological Answer:

- Degradation pathways : Perform photolysis (UV light) and hydrolysis (pH 3–9) studies, analyzing products via HRMS.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (LC₅₀/EC₅₀).

- Soil adsorption : Conduct batch experiments with varying organic matter content to determine Koc values .

Advanced: How can structure-activity relationships (SAR) guide further derivatization?

Methodological Answer:

- Substituent variation : Systematically modify the 2,4-dichlorophenyl group (e.g., replace Cl with CF₃ or OCH₃) to probe electronic effects.

- Scaffold hopping : Compare activity with triazole or thiazole analogs to assess ring system flexibility.

- 3D-QSAR : Use CoMFA/CoMSIA to map steric/electrostatic fields driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.